molecular formula C14H18BNO3 B1427753 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 1408089-23-5

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No. B1427753
M. Wt: 259.11 g/mol
InChI Key: QFHIOYSELCPERT-UHFFFAOYSA-N
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Description

The compound “2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole” is a chemical substance with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.07, a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, a vapor pressure of 0.00586mmHg at 25°C, and a refractive index of 1.49 .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcome of this reaction is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcome of this reaction was not specified in the source .
  • Borylation of Arenes

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcome of this reaction is the formation of borylated arenes .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcome of this reaction is the formation of fluorenylborolane .
  • Coupling with Aryl Iodides

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcome of this reaction is the formation of aryl boronates .
  • Asymmetric Hydroboration of 1,3-Enynes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The outcome of this reaction is the formation of chiral allenyl boronates .

properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-9-16-11-7-6-10(8-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHIOYSELCPERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

CAS RN

1408089-23-5
Record name 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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